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Compound of Interest

Compound Name: Ethyl 2-bromobenzoate

Cat. No.: B105087 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the infrared (IR) spectrum of Ethyl 2-
bromobenzoate (C₉H₉BrO₂), a key intermediate in pharmaceutical and chemical synthesis.

Understanding the vibrational spectroscopy of this compound is crucial for reaction monitoring,

quality control, and structural elucidation.

Data Presentation: Infrared Absorption
The principal infrared absorption bands for Ethyl 2-bromobenzoate are summarized below.

The data is compiled from spectral databases and peer-reviewed literature, providing a

comprehensive vibrational profile of the molecule.
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Wavenumber
(cm⁻¹)

Intensity
Vibrational
Assignment

Functional Group

3100–3000 Weak to Medium C-H Stretch Aromatic (Ar-H)

3000–2850 Medium C-H Stretch Aliphatic (-CH₂, -CH₃)

1730–1715 Strong
C=O Stretch

(Conjugated)
Ester

1600–1585 Medium to Weak C=C Stretch (in-ring) Aromatic

1500–1400 Medium C=C Stretch (in-ring) Aromatic

1310–1250 Strong
Asymmetric C-O-C

Stretch
Ester

1130–1100 Strong
Symmetric C-O-C

Stretch
Ester

900–675 Strong
C-H Out-of-plane

(OOP) Bend
Aromatic

690–515 Medium to Weak C-Br Stretch Alkyl Halide

Interpretation of Key Peaks:

Carbonyl (C=O) Stretch: The strong absorption band in the 1730–1715 cm⁻¹ region is

characteristic of an ester carbonyl group.[1][2] Its position is at a lower wavenumber

compared to saturated esters (1750–1735 cm⁻¹) due to conjugation with the adjacent

aromatic ring, which slightly weakens the C=O double bond.[3][4][5]

C-O Stretches: Aromatic esters, like Ethyl 2-bromobenzoate, typically display two distinct

and strong C-O stretching bands.[4][5] The higher frequency band (1310–1250 cm⁻¹)

corresponds to the C-C-O stretching vibration, while the lower frequency band (1130–1100

cm⁻¹) is assigned to the O-C-C stretch of the ethyl group.[5]

Aromatic and Aliphatic C-H Stretches: The spectrum shows distinct regions for C-H

stretching. Absorptions above 3000 cm⁻¹ are indicative of C-H bonds on the aromatic ring,
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while the peaks just below 3000 cm⁻¹ arise from the sp³-hybridized carbons of the ethyl

group.[6][7]

Aromatic C=C Stretches: Medium-intensity peaks in the 1600–1400 cm⁻¹ range are due to

carbon-carbon stretching vibrations within the benzene ring.[3][4]

C-Br Stretch: The carbon-bromine bond vibration is expected to appear in the lower

frequency "fingerprint region" of the spectrum, typically between 690 and 515 cm⁻¹.[8][9]

Logical Relationship of Structure to IR Peaks
The following diagram illustrates the correlation between the primary functional groups of Ethyl
2-bromobenzoate and their characteristic absorption regions in the infrared spectrum.

Caption: Correlation between functional groups of Ethyl 2-bromobenzoate and their IR peaks.

Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR)

spectroscopy is a common and effective method for analyzing liquid samples like Ethyl 2-
bromobenzoate. It requires minimal sample preparation and provides high-quality spectra.

Objective: To obtain the infrared spectrum of a neat liquid sample of Ethyl 2-bromobenzoate.

Materials and Equipment:

FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).[10]

Sample: Ethyl 2-bromobenzoate (liquid).

Solvent for cleaning (e.g., isopropanol or ethanol).

Lint-free wipes (e.g., Kimwipes).

Pipette or dropper.

Methodology:

Instrument Preparation:
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Ensure the FTIR spectrometer and computer are powered on and have stabilized.

Verify that the ATR accessory is correctly installed in the sample compartment.

Background Spectrum Collection:

Before introducing the sample, the ATR crystal surface must be meticulously cleaned.

Wipe the crystal with a lint-free cloth dampened with isopropanol and allow it to dry

completely.[11]

Collect a background spectrum.[12] This scan measures the ambient environment

(atmosphere, crystal) and will be automatically subtracted from the sample spectrum to

ensure that peaks from CO₂ and water vapor are removed.

Sample Application:

Using a clean pipette, place a small drop (1-2 drops are usually sufficient) of Ethyl 2-
bromobenzoate directly onto the center of the ATR crystal.[11][13][14] Ensure the crystal

surface is fully covered by the liquid.

Data Acquisition:

Initiate the sample scan using the instrument's software.

Set the appropriate parameters. A typical setting for a mid-infrared scan is:

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.[12]

Resolution: 2 cm⁻¹ or 4 cm⁻¹.

Number of Scans: Co-add 16 to 64 scans to improve the signal-to-noise ratio.[10]

Data Processing and Analysis:

The software will automatically perform the Fourier transform and subtract the background

spectrum to generate the final IR spectrum of the sample.

Process the spectrum as needed (e.g., baseline correction, peak picking).
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Analyze the spectrum by identifying the characteristic absorption peaks and assigning

them to the corresponding molecular vibrations as detailed in the data table.

Cleaning:

After the measurement is complete, thoroughly clean the ATR crystal.[13] Use a lint-free

wipe with isopropanol to remove all traces of the sample. Perform a final wipe with a dry,

clean cloth. This is critical to prevent cross-contamination between samples.[12]

This comprehensive guide provides the necessary data and protocols for the accurate

identification and analysis of Ethyl 2-bromobenzoate using infrared spectroscopy, serving as

a valuable resource for professionals in the chemical and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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